7-Ketoisodrimenin

Description

Properties

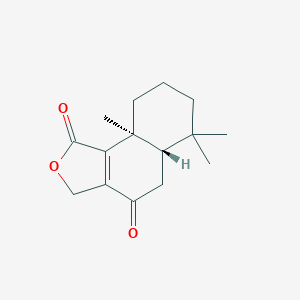

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(5aS,9aS)-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1,4-dione |

InChI |

InChI=1S/C15H20O3/c1-14(2)5-4-6-15(3)11(14)7-10(16)9-8-18-13(17)12(9)15/h11H,4-8H2,1-3H3/t11-,15-/m0/s1 |

InChI Key |

DUXBZCLJTPCFOX-NHYWBVRUSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC(=O)C3=C2C(=O)OC3)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CC(=O)C3=C2C(=O)OC3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

7-Ketoisodrimenin: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of the drimane sesquiterpenoid, 7-Ketoisodrimenin, and details the experimental methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

To date, the primary documented natural source of this compound is the plant species Polygonum hydropiper L., commonly known as water pepper. This plant belongs to the Polygonaceae family and is recognized for producing a variety of bioactive drimane-type sesquiterpenoids[1][2].

While extensive research has been conducted on drimane sesquiterpenoids from various fungal and marine organisms, this compound has not yet been reported from these sources. The current body of scientific literature points exclusively to Polygonum hydropiper as the confirmed natural origin of this compound.

Table 1: Confirmed Natural Source of this compound

| Natural Source | Family | Organism Type | Reference(s) |

| Polygonum hydropiper L. | Polygonaceae | Plant | [1][2] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology based on the successful isolation of drimane sesquiterpenoids from Polygonum hydropiper and related plant materials[1][3][4].

Plant Material Collection and Preparation

-

Collection: The whole plant of Polygonum hydropiper L. is collected.

-

Drying: The plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol are commonly used for the extraction of sesquiterpenoids[3]. Maceration or Soxhlet extraction can be employed.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Drimane sesquiterpenoids are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

-

Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over silica gel.

-

Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Preparative TLC or HPLC: Fractions enriched with this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

The following diagram illustrates a general workflow for the isolation of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the specific yield of this compound from Polygonum hydropiper. The yield of natural products can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. Further research is required to establish a standardized protocol and determine the expected yield of this compound.

Logical Relationships in Isolation

The isolation process follows a logical progression from crude extraction to fine purification, guided by the chemical properties of the target molecule.

Conclusion

This compound is a drimane sesquiterpenoid with a confirmed natural source in Polygonum hydropiper. The isolation of this compound relies on standard phytochemical techniques, including solvent extraction and multi-step chromatography. While a detailed, optimized protocol and quantitative yield data are yet to be published, the general methodologies outlined in this guide provide a solid foundation for researchers to successfully isolate and study this potentially bioactive natural product. Further investigation into other potential natural sources and the biological activities of this compound is warranted to explore its full therapeutic potential.

References

- 1. Drimane-type sesquiterpenes from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Therapeutic Potential of 7-Keto Drimane Sesquiterpenoids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory Activity

Drimane sesquiterpenoids have demonstrated notable anti-inflammatory properties in various in vitro models. The mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Activity of Drimane Sesquiterpenoids

| Compound Class | Assay | Target/Cell Line | IC50 Value (µM) | Reference |

| Drimane Sesquiterpenoid Lactones | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 Macrophages | 8.3 ± 1.2 | [1] |

| Drimane-type Sesquiterpenoids | Nitric Oxide (NO) Production Inhibition | LPS-induced BV-2 Microglia | 26.6 / 60.5 | [2] |

| Spiroaxane and Drimane Sesquiterpenoids | Nitric Oxide (NO) Production Inhibition | LPS-induced BV-2 Cells | 4.97 - 7.81 | [2] |

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol is a generalized representation based on common methodologies for assessing the anti-inflammatory activity of natural products.

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

Materials:

-

RAW 264.7 or BV-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., a 7-keto drimane sesquiterpenoid) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent only).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with media only) and a positive control (cells with LPS and vehicle).

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Signaling Pathway: NF-κB Inhibition

A key mechanism underlying the anti-inflammatory effects of many natural products, including sesquiterpenoids, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

Figure 1: Proposed mechanism of NF-κB inhibition by 7-keto drimane sesquiterpenoids.

Cytotoxic Activity

The presence of a keto group at the C7 position of the drimane scaffold has been identified as a critical feature for cytotoxic activity. This electrophilic center is believed to be important for interacting with biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Quantitative Data on Cytotoxic Activity of Drimane Sesquiterpenoids

| Compound Class | Cell Line | IC50 Value (µM) | Reference |

| Drimane Sesquiterpenoids | Human Breast Cancer (MCF-7) | 10 | [5][6] |

| Drimane Sesquiterpenoids | Human Hepatocellular Carcinoma (HepG2) | 38.5 | [7] |

| Drimane Sesquiterpenoids | Human Gastric Adenocarcinoma (MKN-45) | 26.8 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Appropriate cell culture medium with supplements

-

Test compound (e.g., a 7-keto drimane sesquiterpenoid) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Signaling Pathway: Induction of Apoptosis

Drimane sesquiterpenoids can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the mitochondrial membrane potential.

Figure 2: Simplified pathway of apoptosis induction by 7-keto drimane sesquiterpenoids.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of 7-keto drimane sesquiterpenoids as both anti-inflammatory and cytotoxic agents. The presence of the C7-keto group appears to be a key determinant of their biological activity. Further research is warranted to isolate or synthesize and characterize specific 7-keto drimane compounds, including the putative "7-Ketoisodrimenin," to fully elucidate their mechanisms of action and evaluate their efficacy and safety in preclinical and clinical studies. The development of robust synthetic routes will be crucial for producing sufficient quantities of these compounds for comprehensive pharmacological evaluation. The insights gained from such studies could pave the way for the development of novel therapeutics for a range of inflammatory diseases and cancers.

References

- 1. arborassays.com [arborassays.com]

- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 3. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 | Semantic Scholar [semanticscholar.org]

The Drimane Sesquiterpenoids: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide on the Chemistry, Biological Activity, and Therapeutic Potential of Drimane Sesquiterpenoids

Drimane sesquiterpenoids, a diverse class of natural products characterized by a bicyclic drimane skeleton, have emerged as a significant area of interest for researchers in drug development. Possessing a wide array of biological activities, these compounds, isolated from various terrestrial and marine sources, including plants, fungi, and sponges, exhibit potent anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive literature review of drimane sesquiterpenoids, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to serve as a valuable resource for scientists and drug development professionals.

Chemical Diversity and Biosynthesis

Drimane sesquiterpenoids are derived from the cyclization of farnesyl pyrophosphate (FPP). The core drimane structure consists of a trans-fused decalin ring system. The chemical diversity within this class arises from variations in oxidation patterns, substitutions, and rearrangements of the basic skeleton, leading to a wide range of structurally unique compounds.

Biological Activities

Extensive research has demonstrated the broad therapeutic potential of drimane sesquiterpenoids. The following sections summarize the quantitative data on their key biological activities.

Anticancer Activity

Drimane sesquiterpenoids have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative compounds are presented in Table 1.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Polygodial | Human prostate cancer (DU-145) | < 12.5 | [1] |

| Polygodial | Human prostate cancer (PC-3) | < 12.5 | [1] |

| Polygodial | Human breast cancer (MCF-7) | < 12.5 | [1] |

| 1-beta-(p-methoxycinnamoyl)-polygodial | Leukemia (K562) | 1.4 | [2] |

| 1-beta-(p-cumaroyloxy)-polygodial | Leukemia (Nalm-6) | 2.0 | [2] |

| Drimane Lactone | Human lung carcinoma (A549) | 1.4 - 8.3 | [2] |

| Fetidone A | Not specified | Not specified | [3] |

| Fetidone B | Not specified | Not specified | [3] |

| Sinenseine A | Human lung cancer (A549) | 35.2 ± 2.0 | [4] |

| Sinenseine B | Human lung cancer (H1299) | 45.8 ± 2.5 | [4] |

| Sinenseine C | Human liver cancer (HepG2) | 55.3 ± 2.8 | [4] |

| Sinenseine D | Human ovarian cancer (A2780) | 90.5 ± 3.1 | [4] |

Table 1: Anticancer Activity of Drimane Sesquiterpenoids.

Anti-inflammatory Activity

A significant number of drimane sesquiterpenoids exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. Table 2 summarizes the IC50 values for the inhibition of nitric oxide (NO) production and other inflammatory markers.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Talaminoid A | NO Production | BV-2 | 4.97 | [5] |

| Known Compound 4 | NO Production | BV-2 | 7.81 | [5] |

| Known Compound 5 | NO Production | BV-2 | 6.52 | [5] |

| Drimane Lactone 1 | CXCL10 Promoter Activity | DLD-1 | 12.4 | [6] |

| Drimane Lactone 2 | CXCL10 Promoter Activity | DLD-1 | 55 | [6] |

| Pyrrnoxin A Analogue 2 | NO Production | BV2 | 26.6 | [7] |

| Pyrrnoxin A Analogue 3 | NO Production | BV2 | 60.5 | [7] |

| Sinenseine A | NO Production | RAW 264.7 | 8.3 ± 1.2 | [4] |

Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids.

Antifungal and Antimicrobial Activity

Drimane sesquiterpenoids have demonstrated broad-spectrum activity against a variety of fungal and bacterial pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values are presented in Tables 3 and 4.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| (-)-Drimenol | Candida albicans | 8 - 64 | [8][9] |

| (-)-Drimenol | Aspergillus spp. | 8 - 64 | [8][9] |

| (-)-Drimenol | Cryptococcus spp. | 8 - 64 | [8][9] |

| Polygodial | Candida albicans | 3.13 | [10] |

| Warburganal | Candida albicans | 4.5 | [10] |

| Warburganal | Candida glabrata | 50 | [10] |

| Drimendiol | Candida spp. | 12 - 50 | [10] |

| Epidrimendiol | Candida spp. | 12 - 50 | [10] |

| Polygodial | Epidermophyton floccosum | 25 | [11] |

| 1-beta-(p-methoxycinnamoyl)-polygodial | Epidermophyton floccosum | 12.5 | [11] |

| 1-beta-(p-cumaroyloxy)-polygodial | Epidermophyton floccosum | 12.5 | [11] |

| Isotadeonal | Candida spp. | 1.9 - 15.0 | [12] |

Table 3: Antifungal Activity of Drimane Sesquiterpenoids.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Polygodial | Klebsiella pneumoniae | 32 | 16 | [13] |

| Polygodial | Salmonella typhi | 64 | 64 | [13] |

| Polygodial | Enterococcus avium | 16 | 8 | [13] |

| Polygodial | Escherichia coli | 16 - 64 | 8 - 32 | [13] |

| Ugandensidial | Klebsiella pneumoniae | 130 | Not reported | [10] |

| Ugandensidial | Moraxella catarrhalis | 104 | Not reported | [10] |

| Ugandensidial | Pseudomonas aeruginosa | 78 | Not reported | [10] |

| Ugandensidial | Staphylococcus aureus | 130 | Not reported | [10] |

Table 4: Antimicrobial Activity of Drimane Sesquiterpenoids.

Key Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many drimane sesquiterpenoids are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Drimane sesquiterpenoids, such as isotadeonal and polygodial, have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[14][15]

Figure 1: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

The antifungal activity of drimane sesquiterpenoids is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A standard.[12]

Materials:

-

Test compounds (drimane sesquiterpenoids)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control (e.g., Fluconazole)

-

Negative control (medium with solvent)

Procedure:

-

Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Preparation of Drug Dilutions: The drimane sesquiterpenoids are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions are then prepared in RPMI-1640 medium in the 96-well plates.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth in the drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

NF-κB Inhibition Assay using a SEAP Reporter System

The inhibitory effect of drimane sesquiterpenoids on the NF-κB pathway can be quantified using a secreted alkaline phosphatase (SEAP) reporter gene assay in a suitable cell line, such as THP-1 monocytes.[14][15]

Materials:

-

THP-1 cells stably transfected with an NF-κB-inducible SEAP reporter gene

-

Cell culture medium (e.g., RPMI-1640 supplemented with FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds (drimane sesquiterpenoids)

-

SEAP detection reagent (e.g., p-nitrophenyl phosphate)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: THP-1 reporter cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the drimane sesquiterpenoids for a specific period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) to activate the NF-κB pathway.

-

Incubation: The plates are incubated for a further 24 hours to allow for the expression and secretion of SEAP.

-

SEAP Activity Measurement: A sample of the cell culture supernatant is collected from each well and transferred to a new plate. The SEAP detection reagent is added, and the plate is incubated at room temperature. The absorbance is measured at a specific wavelength (e.g., 405 nm) using a plate reader.

-

Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the SEAP activity in the compound-treated wells to that in the LPS-stimulated control wells.

Conclusion

Drimane sesquiterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, make them attractive lead compounds for drug discovery programs. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights to aid researchers in the exploration and development of these valuable natural compounds. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of drimane sesquiterpenoids is warranted to fully realize their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A meroterpenoid NF-kappaB inhibitor and drimane sesquiterpenoids from Asafetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory drimane sesquiterpene lactones from an Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drimane-type sesquiterpenoids and their anti-inflammatory evaluation from Pyrrhoderma noxium HNNU0524 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Drimane Sesquiterpenoids as Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "7-Ketoisodrimenin" is not extensively documented in scientific literature, the broader class of drimane sesquiterpenoids, to which it belongs, encompasses a diverse group of natural products with significant biological activities. These compounds, characterized by a bicyclic drimane skeleton, have been isolated from various terrestrial and marine organisms and are recognized for their potent antifungal, antimicrobial, anti-inflammatory, and cytotoxic properties. This document provides detailed application notes and protocols for utilizing representative drimane sesquiterpenoids, namely Polygodial and Drimenol , as chemical probes to investigate various biological pathways and therapeutic targets.

Featured Compounds

-

Polygodial: A well-characterized drimane sesquiterpenoid dialdehyde known for its pungent taste and potent biological activities. It serves as an excellent chemical probe for studying membrane integrity, ion homeostasis, and oxidative stress-related signaling pathways.

-

Drimenol: A drimane sesquiterpene alcohol that exhibits broad-spectrum antifungal activity. It is a valuable tool for investigating fungal cell wall/membrane integrity and signaling pathways essential for fungal growth and survival.

Quantitative Data Summary

The following tables summarize the reported biological activities of Polygodial and Drimenol against various cell lines and microbial strains.

Table 1: Cytotoxic and Antiproliferative Activities of Polygodial

| Cell Line | Activity Type | Value | Reference |

| PC3-TXR (Prostate Cancer) | IC50 | 20 µM | [1] |

| DU145-TXR (Prostate Cancer) | IC50 | 20 µM | [1] |

| MCF7 (Breast Cancer) | GI50 | 75 µM | [2] |

Table 2: Antimicrobial and Antifungal Activities of Drimenol

| Organism | Activity Type | Value (µg/mL) | Reference |

| Candida albicans | IC50 | ~25 | [3] |

| Saccharomyces cerevisiae | IC50 | ~15 | [3] |

| Cladosporium cucumerinum | IC50 | 6.6 | [4] |

| Septoria tritici | IC50 | 80.1 | [4] |

| Staphylococcus aureus | MIC | 667 | [4][5] |

| Pseudomonas aeruginosa | MIC | 667 | [4][5] |

| Acinetobacter baumanii | MIC | 583 | [4][5] |

| Escherichia coli | MIC | 1333 | [4][5] |

| Bacillus cereus | MIC | 667 | [4][5] |

| Various Fungi | MIC | 8 - 64 | [6] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method and is suitable for determining the antifungal activity of drimane sesquiterpenoids like Drimenol.[6][7][8]

Materials:

-

Drimenol (or other drimane sesquiterpenoid)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium

-

96-well microplates

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Spectrophotometer or inverted microscope

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Drimenol in DMSO.

-

Inoculum Preparation: Suspend yeast cells or fungal conidia in RPMI-1640 medium to a final concentration of 1 x 10^5 colony-forming units (CFU)/mL.

-

Plate Preparation:

-

Add 100 µL of the fungal inoculum to each well of a 96-well microplate.

-

Add the Drimenol stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Include positive control wells (fungal inoculum with a known antifungal agent like fluconazole) and negative control wells (fungal inoculum with DMSO).

-

-

Incubation: Incubate the plates at 37°C for 24-48 hours for yeasts or at 30°C for 4 days for filamentous fungi, without shaking.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth is observed, either visually or with the aid of an inverted microscope.

Protocol 2: Cell Viability Assay using MTT

This protocol is used to assess the cytotoxic effects of drimane sesquiterpenoids like Polygodial on cancer cell lines.[1]

Materials:

-

Polygodial (or other drimane sesquiterpenoid)

-

Cancer cell lines (e.g., PC3, DU145)

-

Complete cell culture medium (e.g., RPMI)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of Polygodial (e.g., 5, 10, 20, 50 µM) for 24, 48, or 72 hours. Include vehicle control wells (DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the compound concentration.

Protocol 3: Western Blot Analysis for Apoptotic Signaling

This protocol allows for the investigation of the molecular mechanisms underlying the cytotoxic effects of drimane sesquiterpenoids, such as Polygodial's induction of apoptosis.[1]

Materials:

-

Polygodial-treated and untreated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The band intensities can be quantified using densitometry software.

Visualizations of Signaling Pathways and Workflows

Caption: Proposed mechanisms of action for Polygodial.

Caption: Workflow for antifungal susceptibility testing.

References

- 1. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 7. Determination of the antifungal activity of the synthetic compounds [bio-protocol.org]

- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Bioactivity of 7-Ketoisodrimenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ketoisodrimenin is a sesquiterpenoid natural product of significant interest for its potential therapeutic applications. While direct cell-based assay data for this compound is emerging, studies on structurally similar 7-keto steroids, such as 7-ketocholesterol and 7-ketositosterol, provide a strong rationale for investigating its effects on key cellular processes like cytotoxicity, apoptosis, and inflammation.[1][2][3][4] These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described methodologies are foundational for screening and mechanistic studies in drug discovery and development.

I. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay is crucial for determining the dose-dependent cytotoxic effects of this compound on cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 (Breast Cancer) | 25.5 | 1.2 |

| A549 (Lung Cancer) | 38.2 | 2.5 |

| HepG2 (Liver Cancer) | 19.8 | 0.8 |

| HUVEC (Normal Endothelial) | > 100 | 5.1 |

Experimental Protocol

Materials:

-

This compound

-

Target cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow

MTT Assay Workflow Diagram.

II. Apoptosis Induction: Annexin V-FITC/PI Assay

Structurally similar compounds to this compound, such as 7-ketocholesterol, are known to induce apoptosis.[1][2][9] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Data Presentation

Table 2: Apoptotic Effect of this compound on a Cancer Cell Line (Hypothetical Data)

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound (25 µM) | 60.8 ± 3.5 | 25.1 ± 2.8 | 14.1 ± 1.9 |

| Staurosporine (1 µM) | 20.5 ± 2.2 | 45.3 ± 3.1 | 34.2 ± 2.7 |

Experimental Protocol

Materials:

-

This compound

-

Target cell line

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[10]

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Apoptosis Signaling Pathway

Presumed Apoptosis Pathway.

III. Anti-inflammatory Activity: Nitric Oxide Assay

7-keto compounds have been implicated in inflammatory responses.[4][12] This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13][14][15]

Data Presentation

Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells (Hypothetical Data)

| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (untreated) | 2.1 ± 0.3 | - |

| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |

| LPS + this compound (10 µM) | 30.5 ± 2.5 | 33.4 |

| LPS + this compound (25 µM) | 15.2 ± 1.8 | 66.8 |

| LPS + L-NAME (100 µM) | 5.4 ± 0.7 | 88.2 |

Experimental Protocol

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[13]

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[13]

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., L-NAME).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[13]

-

Nitrite Measurement: Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.[13]

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[13]

-

Quantification: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.

Inflammatory Signaling Pathway

Presumed Inflammatory Pathway.

Conclusion

The provided protocols offer a robust framework for the initial characterization of the cytotoxic, apoptotic, and anti-inflammatory activities of this compound. The hypothetical data tables and signaling pathway diagrams serve as a guide for data interpretation and further mechanistic studies. It is recommended to perform these assays across a panel of relevant cell lines to establish a comprehensive biological activity profile for this promising natural product. Subsequent investigations should focus on validating these findings in more complex in vitro models and eventually in vivo systems to fully elucidate the therapeutic potential of this compound.

References

- 1. 7-ketocholesterol-induced caspase-mediated apoptosis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Ketocholesterol-induced apoptosis. Involvement of several pro-apoptotic but also anti-apoptotic calcium-dependent transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. 7-ketocholesterol-induced inflammation: involvement of multiple kinase signaling pathways via NFκB but independently of reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

protocol for testing antimicrobial activity of 7-Ketoisodrimenin

An in-depth guide to evaluating the antimicrobial efficacy of 7-Ketoisodrimenin, a sesquiterpenoid of interest for its potential therapeutic applications. This document provides researchers, scientists, and drug development professionals with detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound.

Application Notes

This compound is a natural product belonging to the drimane sesquiterpenoid class of compounds. These molecules are known for their diverse biological activities, including antimicrobial properties. When testing natural products like this compound, it is crucial to adapt standardized clinical antimicrobial susceptibility testing methods to account for challenges such as limited solubility in aqueous media and potential color interference in colorimetric assays. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for natural product screening.

The choice of solvent is critical; Dimethyl sulfoxide (DMSO) is commonly used to dissolve hydrophobic compounds like this compound. However, it is imperative to maintain a low final concentration of the solvent in the assay (typically ≤1% v/v) to avoid any intrinsic antimicrobial effects of the solvent itself. A solvent control should always be included in the experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is prepared to facilitate serial dilutions.

-

Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

-

Procedure:

-

Weigh a precise amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Store the stock solution at -20°C.

-

Bacterial Strains and Inoculum Preparation

Standard reference bacterial strains are recommended for initial screening.

-

Recommended Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]

-

Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL for broth microdilution).

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]

-

Materials: Sterile 96-well microtiter plates, prepared this compound stock solution, standardized bacterial inoculum, Mueller-Hinton Broth (MHB), positive control antibiotic (e.g., gentamicin), negative/solvent control.

-

Procedure:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound.

-

Prepare control wells:

-

Positive Control: A serial dilution of a standard antibiotic.

-

Negative Control: MHB with no bacteria.

-

Growth Control: MHB with the bacterial inoculum and the same concentration of DMSO as the test wells.

-

-

Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent that kills 99.9% of the initial bacterial inoculum.

-

Procedure:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

-

Data Presentation

The antimicrobial activity of this compound and a standard antibiotic against various bacterial strains can be summarized as follows:

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| This compound | Staphylococcus aureus | 64 | 128 |

| Escherichia coli | 128 | >256 | |

| Pseudomonas aeruginosa | 256 | >256 | |

| Enterococcus faecalis | 64 | 64 | |

| Gentamicin | Staphylococcus aureus | 0.5 | 1 |

| Escherichia coli | 1 | 2 | |

| Pseudomonas aeruginosa | 2 | 4 | |

| Enterococcus faecalis | 4 | 8 |

Visualizations

Caption: Experimental workflow for determining the MIC and MBC of this compound.

Caption: Proposed antimicrobial mechanism of action for a sesquiterpenoid like this compound.

References

Application of 7-Ketoisodrimenin in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ketoisodrimenin is a member of the drimane sesquiterpenoid class of natural products.[1][2] Drimane sesquiterpenoids are a diverse group of secondary metabolites found in various natural sources, including plants, fungi, and marine organisms.[3][4] This class of compounds has garnered significant interest in the field of drug discovery due to their wide range of biological activities, most notably their cytotoxic and anti-inflammatory properties.[1][3][5] While specific research on this compound is limited in the public domain, the known bioactivities of structurally related drimane sesquiterpenoids provide a strong basis for exploring its therapeutic potential. This document outlines potential applications, summarizes relevant biological data from closely related compounds, and provides detailed protocols for investigating the efficacy of this compound as a potential drug candidate.

Potential Therapeutic Applications

Based on the activities of related drimane sesquiterpenoids, this compound is a promising candidate for investigation in the following areas:

-

Oncology: Many drimane sesquiterpenoids have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[3][6] The proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6][7]

-

Inflammatory Diseases: Several drimane derivatives exhibit significant anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[5][8]

Data Presentation: Cytotoxic and Anti-inflammatory Activities of Drimane Sesquiterpenoids

The following tables summarize the biological activities of various drimane sesquiterpenoids, providing a reference for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Drimane Sesquiterpenoids against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Polygodial | PC-3 (Prostate) | >200 | [6] |

| Polygodial | MCF-7 (Breast) | 71.4 ± 8.5 | [6] |

| Asperflavinoid A | HepG2 (Liver) | 38.5 | [9] |

| Asperflavinoid A | MKN-45 (Gastric) | 26.8 | [9] |

| Asperflavinoid C | MCF-7 (Breast) | 10 | [7] |

| Ustusolate E | MCF-7 (Breast) | 10 | [7] |

| Talaminoid A | BV-2 (Microglia) | 7.81 | [5] |

| Compound 4 (from Talaromyces minioluteus) | BV-2 (Microglia) | 4.97 | [5] |

| Compound 5 (from Talaromyces minioluteus) | BV-2 (Microglia) | 6.23 | [5] |

Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Talaminoid A | NO Production Inhibition | BV-2 (Microglia) | 7.81 | [5] |

| Compound 4 (from Talaromyces minioluteus) | NO Production Inhibition | BV-2 (Microglia) | 4.97 | [5] |

| Compound 5 (from Talaromyces minioluteus) | NO Production Inhibition | BV-2 (Microglia) | 6.23 | [5] |

| Sinenseine A | NO Production Inhibition | RAW 264.7 (Macrophage) | 8.3 ± 1.2 | [10] |

Experimental Protocols

The following are detailed protocols for evaluating the cytotoxic and anti-inflammatory activities of this compound, based on methodologies reported for similar drimane sesquiterpenoids.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours in a CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 50 µM) for 1 hour.

-

LPS Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only and a negative control group with untreated cells.

-

Griess Assay:

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in treated group) / NO in LPS group] x 100. Determine the IC50 value for NO inhibition.

Visualizations

The following diagrams illustrate the potential mechanisms of action and experimental workflows for this compound based on the known activities of related drimane sesquiterpenoids.

Caption: Putative anticancer mechanism of this compound.

Caption: Potential anti-inflammatory mechanism of this compound.

Caption: General workflow for evaluating this compound.

References

- 1. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Ketoisodrimenin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Ketoisodrimenin, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly during the oxidation of isodrimeninol using Pyridinium Chlorochromate (PCC).

Question 1: Low Yield of this compound and Formation of Multiple Byproducts

Answer:

Low yields of the desired this compound (C4) are often accompanied by the formation of several other drimane derivatives, such as C2, C3, and C5, when oxidizing isodrimeninol (C1) with PCC.[1] The reaction is sensitive to stoichiometry and reaction conditions.

Possible Causes and Solutions:

-

Incorrect Stoichiometry: The molar ratio of PCC to isodrimeninol is critical. An excess or deficit of PCC can lead to incomplete reaction or the formation of side products.

-

Recommendation: Start with a 1:1 molar equivalent of PCC to isodrimeninol as a baseline.[1] Careful weighing and accurate concentration determination of the starting material are crucial.

-

-

Reaction Time: The reaction time influences the product distribution.

-

Recommendation: A 6-hour reaction time at room temperature has been reported.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

-

-

PCC Quality: The purity and reactivity of PCC can vary.

-

Recommendation: Use freshly prepared or commercially available high-quality PCC. Store it under anhydrous conditions as it is hygroscopic.

-

-

Acidity of the Reaction Medium: PCC is mildly acidic, which can lead to acid-labile compound degradation or side reactions.[2][3]

Question 2: Difficulty in Product Isolation and Purification

Answer:

The workup of PCC oxidations can be challenging due to the formation of a viscous, tarry residue of chromium byproducts, which complicates the isolation of this compound.[2]

Possible Causes and Solutions:

-

Chromium Residue: The reduced chromium salts are often sticky and difficult to separate from the product.

-

Recommendation: Add an adsorbent like Celite, powdered molecular sieves, or magnesium sulfate to the reaction mixture.[2] These solids will adsorb the chromium byproducts, which can then be easily removed by filtration. A common practice is to filter the reaction mixture through a plug of silica gel or Florisil.[4]

-

-

Co-elution of Byproducts: The various drimane derivatives formed during the reaction may have similar polarities, making chromatographic separation difficult.

-

Recommendation: Utilize silica gel column chromatography with a carefully optimized eluent system. A hexane/EtOAc (9:1 v/v) system has been successfully used to separate the different products.[1] Gradient elution may be necessary for better separation.

-

Question 3: Over-oxidation or Formation of Unexpected Products

Answer:

While PCC is known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones respectively, over-oxidation or the formation of rearranged products can occur under certain conditions.[5][6][7]

Possible Causes and Solutions:

-

Presence of Water: Although PCC is typically used in anhydrous conditions, trace amounts of water can lead to the formation of a hydrate from the aldehyde, which can then be further oxidized.[5][8]

-

Solvent Choice: The choice of solvent can influence the reactivity of PCC. For instance, using DMF can promote the over-oxidation of primary alcohols to carboxylic acids.[2]

-

Allylic Oxidation and Rearrangements: PCC can also effect allylic oxidations and oxidative cationic cyclizations, which could lead to unexpected byproducts in complex molecules like drimane sesquiterpenoids.[6]

-

Recommendation: Careful monitoring of the reaction temperature and time is crucial. Running the reaction at room temperature or below can help minimize these side reactions.

-

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Pyridinium Chlorochromate (PCC) in the synthesis of this compound?

A1: PCC is a mild oxidizing agent used to selectively oxidize the secondary alcohol at the C7 position of isodrimeninol to a ketone, yielding this compound.[1][5][6]

Q2: Can other oxidizing agents be used for this conversion?

A2: While PCC is commonly used, other chromium-based reagents like Pyridinium Dichromate (PDC) or non-chromium-based reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation could potentially be employed for the oxidation of secondary alcohols to ketones. The choice of reagent will depend on the specific substrate and desired selectivity, and may require significant optimization.

Q3: What are the main byproducts observed in the PCC oxidation of isodrimeninol?

A3: In the reported synthesis, the oxidation of isodrimeninol (C1) with PCC yielded not only this compound (C4, a novel compound in that study) but also three other drimane derivatives (C2, C3, and C5).[1]

Q4: How can I confirm the formation of this compound?

A4: The structure of the synthesized products, including this compound, can be elucidated using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Data Presentation

Table 1: Product Distribution from the Oxidation of Isodrimeninol with PCC [1]

| Product | Compound Name | Molecular Weight ( g/mol ) | Yield (%) |

| C2 | Not specified | 232 | 20 |

| C3 | Not specified | 234 | 10 |

| C4 | This compound | 250 | 38 |

| C5 | Not specified | 248 | 20 |

Experimental Protocols

Oxidation of Isodrimeninol with Pyridinium Chlorochromate (PCC) [1]

-

Preparation: To a solution of isodrimeninol (C1) (0.424 mmol) in anhydrous dichloromethane (20 mL), add 1 equivalent of Pyridinium Chlorochromate (PCC) (91.4 mg, 0.424 mmol) dropwise.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 6 hours.

-

Workup: After 6 hours, remove the solvent under vacuum.

-

Purification: Purify the resulting gummy residue by silica gel column chromatography using a hexane/EtOAc (9:1 v/v) eluent system. The products are obtained in the following order of elution: C2, C3, C4 (this compound), and C5.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for this compound synthesis.

References

- 1. Oxidation of Isodrimeninol with PCC Yields Drimane Derivatives with Activity against Candida Yeast by Inhibition of Lanosterol 14-Alpha Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 3. organic chemistry - Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. PCC OXIDATION.pptx [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 7. theorango.com [theorango.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

Technical Support Center: Overcoming Solubility Challenges with 7-Ketoisodrimenin

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Ketoisodrimenin, a drimane sesquiterpenoid. Given its lipophilic nature, this compound is anticipated to have low aqueous solubility, which can pose challenges in experimental assays and formulation development. The following resources offer practical solutions and detailed protocols to enhance its dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound belongs to the drimane sesquiterpenoid class of natural products.[1] These compounds are characterized by a decahydronaphthalene skeleton, which makes them inherently lipophilic (fat-soluble) and poorly soluble in water and aqueous buffer systems.[1][2]

Q2: What are the initial steps I should take to dissolve this compound?

A2: A common starting point for dissolving poorly soluble compounds is to first create a concentrated stock solution in a water-miscible organic solvent. This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q3: Which organic solvents are recommended for creating a stock solution?

A3: Common choices for creating stock solutions of lipophilic compounds include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). The selection of the solvent will depend on the compatibility with your specific assay.

Q4: What should I do if the compound precipitates out of the solution upon dilution of the stock solution into my aqueous medium?

A4: Precipitation upon dilution is a common issue. This indicates that the aqueous medium cannot accommodate the compound at the desired concentration. You can address this by either lowering the final concentration or employing solubility enhancement techniques as detailed in the troubleshooting guide below.

Troubleshooting Guide: Enhancing the Solubility of this compound

This guide provides several established methods to improve the solubility of poorly water-soluble drugs and natural products.[3][4][5] The suitability of each method depends on the specific experimental requirements.

Comparison of Solubility Enhancement Techniques

| Technique | Principle | Advantages | Disadvantages |

| Co-solvency | Increasing solubility by adding a water-miscible organic solvent to the aqueous medium. | Simple to implement. | The organic solvent may interfere with the biological assay. |

| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Effective at low concentrations. | Surfactants can have their own biological effects. |

| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, enhancing their solubility. | Generally low toxicity and high solubilizing capacity. | Can be a more expensive option. |

| Solid Dispersion | The compound is dispersed in a solid, water-soluble carrier, which enhances wettability and dissolution rate. | Can significantly improve dissolution and bioavailability. | Requires more complex preparation techniques. |

| Particle Size Reduction | Increasing the surface area of the compound by reducing its particle size (micronization) can improve the dissolution rate.[3] | Enhances the rate of dissolution. | Does not increase the equilibrium solubility. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out a precise amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To determine the optimal concentration of a co-solvent to maintain this compound in solution in an aqueous buffer.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

-

Co-solvent (e.g., Ethanol, Polyethylene glycol 400)

-

96-well plate

-

Plate reader for turbidity measurement (optional)

Procedure:

-

Prepare a series of dilutions of the co-solvent in the aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% v/v).

-

Add the this compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of the compound.

-

Mix well and incubate at the experimental temperature for a set period (e.g., 1 hour).

-

Visually inspect for any precipitation. For a quantitative assessment, measure the turbidity of the solutions using a plate reader at a wavelength of 600 nm.

-

The lowest concentration of the co-solvent that results in a clear solution (no visible precipitate and low turbidity) is the optimal concentration for your experiment.

Protocol 3: Solubility Enhancement using Cyclodextrins

Objective: To increase the aqueous solubility of this compound through complexation with a cyclodextrin.

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Aqueous buffer

-

Magnetic stirrer and stir bar

-

0.22 µm syringe filter

Procedure:

-

Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 5% w/v).

-

Add an excess amount of this compound powder to the HP-β-CD solution.

-

Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

-

After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

-

The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method such as HPLC-UV.

Visualizations

Caption: A general workflow for preparing and troubleshooting the solubility of this compound.

Caption: Key strategies for enhancing the aqueous solubility of this compound.

References

Technical Support Center: 7-Ketoisodrimenin Bioassays

Welcome to the technical support center for 7-Ketoisodrimenin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this drimane sesquiterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and related drimane sesquiterpenoids?

A1: Drimane sesquiterpenoids, including compounds structurally similar to this compound, have demonstrated a range of biological activities. These primarily include cytotoxic effects against various cancer cell lines and anti-inflammatory properties.[1][2][3][4][5][6] Some studies suggest that the anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway.[7][8][9][10]

Q2: What are the general solubility characteristics of this compound?

Q3: What should I consider regarding the stability of this compound in my experiments?

A3: The stability of this compound in aqueous cell culture media can be a concern. It is advisable to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Prolonged incubation in media at 37°C may lead to degradation. Consider performing a time-course experiment to assess the stability and activity of the compound over the duration of your assay.

Q4: Are there any known interferences of this compound with common bioassay readouts?

A4: Although direct interference of this compound with specific assays has not been reported, it is a good practice to include proper controls to rule out any artifacts. For instance, when using colorimetric or fluorometric assays (e.g., MTT, resazurin), it is important to run a control with the compound in cell-free medium to check for any direct chemical reaction with the assay reagents.

Troubleshooting Guides

| Problem | Possible Cause | Recommended Solution |

| Inconsistent or non-reproducible results in cytotoxicity assays. | 1. Compound precipitation: The compound may be precipitating out of solution at the tested concentrations. 2. Compound degradation: The compound may be unstable in the culture medium over the incubation period. 3. Cell seeding variability: Inconsistent cell numbers across wells can lead to variable results. | 1. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solubilizing agent. 2. Prepare fresh dilutions of the compound for each experiment. Minimize the incubation time if possible. 3. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |

| High background in NF-κB reporter assays. | 1. High basal NF-κB activity in the cell line: Some cell lines have high endogenous NF-κB activity. 2. Contamination: Mycoplasma or endotoxin contamination can activate the NF-κB pathway. | 1. Use a cell line with low basal NF-κB activity. Serum-starve the cells before the experiment to reduce background activation. 2. Regularly test your cell lines for mycoplasma contamination. Use endotoxin-free reagents and plasticware. |